3-Bromopropanoyl isocyanate

概要

説明

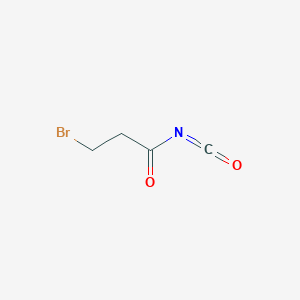

3-Bromopropanoyl isocyanate is a chemical compound with the molecular formula C4H4BrNO2. It belongs to the group of isocyanates, which are widely used in the chemical industry for producing polyurethanes, coatings, and paints. This compound has various applications in the fields of chemistry, biology, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromopropanoyl isocyanate can be synthesized through the rearrangement of N-Bromosuccinimide . The reaction involves the bromination of propanoyl isocyanate, followed by the rearrangement to form this compound.

Industrial Production Methods: The industrial production of isocyanates, including this compound, typically involves the phosgene process. This method includes the reaction of amines with phosgene to produce isocyanates . due to the toxicity of phosgene, non-phosgene methods are also being explored, such as the reduction carbonylation and oxidation carbonylation methods .

化学反応の分析

Radical Cyclization Reactions

Bromine-atom abstraction initiates the formation of the 2-(isocyanatocarbonyl)ethyl radical (2), which undergoes rapid 5-exo-trig cyclization to generate the succinimidyl radical (3). This process occurs under standard radical initiation conditions (e.g., AIBN, 70–80°C) and demonstrates high regioselectivity .

Key Data:

| Parameter | Value | Conditions |

|---|---|---|

| Cyclization Rate Constant | 80°C, AIBN-initiated | |

| Product Yield | 78–85% | Benzene, 12 h |

This reaction provides access to succinimide derivatives, which are valuable intermediates in pharmaceuticals and polymers.

Cyclotrimerization Catalyzed by Carboxylate Salts

This compound undergoes cyclotrimerization in the presence of potassium trifluoroacetate (3) or HTBD+OAc⁻ (8), forming isocyanurate structures. Catalytic activity depends on the anion’s nucleophilicity and solvent polarity :

Reaction Conditions and Outcomes:

| Catalyst | Loading (mol%) | Solvent | Time | Yield |

|---|---|---|---|---|

| HTBD+OAc⁻ (8) | 0.5 | Bulk | 5 min | 90% |

| Potassium trifluoroacetate (3) | 1.0 | Toluene | 30 min | 85% |

Mechanistic studies indicate that carboxylate catalysts activate isocyanates via hydrogen bonding, facilitating nucleophilic attack and trimer formation. Notably, alkyl isocyanates (e.g., benzyl) show lower reactivity compared to aryl analogs .

Nucleophilic Additions

The isocyanate group reacts with amines, alcohols, and thiols to form ureas, carbamates, or thiocarbamates. Kinetic studies reveal second-order dependence on isocyanate concentration in protic solvents :

Reaction Kinetics:

| Nucleophile | Solvent | |

|---|---|---|

| Ethanol | Toluene | |

| Aniline | DCM |

Steric hindrance from the bromine substituent slows reactivity with bulky nucleophiles.

Comparative Reactivity Table

| Reaction Type | Key Feature | Advantage | Limitation |

|---|---|---|---|

| Radical Cyclization | Forms succinimidyl radicals | High regioselectivity | Requires radical initiators |

| Cyclotrimerization | Catalyzed by carboxylates | Rapid, high-yielding | Solvent-sensitive |

| Nucleophilic Addition | Forms ureas/carbamates | Versatile functionalization | Steric hindrance effects |

科学的研究の応用

Scientific Research Applications

-

Radical Chemistry :

- Source of Succinimidyl Radicals : 3-Bromopropanoyl isocyanate serves as an acyclic source of succinimidyl radicals. The bromine-atom abstraction from this compound generates the 2-(isocyanatocarbonyl)ethyl radical, which can undergo cyclization to form succinimidyl radicals. These radicals are crucial in various polymerization processes and in the synthesis of complex organic molecules .

-

Polymer Science :

- Modification of Polyurethanes : It can be used to modify polyurethane formulations. The incorporation of this compound into polyurethanes can enhance properties such as thermal stability and mechanical strength. This modification is particularly useful in applications requiring durable materials, such as automotive and construction industries .

- Bioconjugation :

Case Study 1: Use in Polymer Modification

A study demonstrated that incorporating this compound into a polyurethane matrix significantly improved its tensile strength and thermal resistance. The modified polymer exhibited enhanced performance under high-stress conditions, making it suitable for industrial applications where durability is critical.

Case Study 2: Radical Generation for Organic Synthesis

Research highlighted the utility of this compound in generating succinimidyl radicals for the synthesis of complex organic compounds. The resulting radicals were employed in various coupling reactions, showcasing the compound's role as a valuable reagent in organic synthesis.

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Radical Chemistry | Source of succinimidyl radicals | Enables complex organic synthesis |

| Polymer Science | Modification of polyurethane materials | Enhances mechanical properties and stability |

| Bioconjugation | Linking agent for biomolecules | Facilitates drug delivery systems |

作用機序

The mechanism of action of 3-Bromopropanoyl isocyanate involves the formation of the 2-(isocyanatocarbonyl)ethyl radical through bromine-atom abstraction. This radical undergoes cyclisation to form the succinimidyl radical . The molecular targets and pathways involved in this process include the radical intermediates and the cyclisation pathway.

類似化合物との比較

3-Bromopropionyl Isocyanate: Similar in structure and reactivity, used in the preparation of pharmaceuticals.

Other Isocyanates: Such as toluene diisocyanate and methylenediphenyl diisocyanate, which are widely used in the production of polyurethanes.

Uniqueness: 3-Bromopropanoyl isocyanate is unique due to its ability to form the succinimidyl radical through cyclisation, which is not commonly observed in other isocyanates .

生物活性

3-Bromopropanoyl isocyanate (C4H4BrNO2) is a compound belonging to the isocyanate family, known for its diverse applications in organic synthesis and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound can be synthesized through various methods, including the rearrangement of N-bromosuccinimide. Its structure allows it to undergo significant chemical reactions, particularly bromine-atom abstraction, leading to the formation of the 2-(isocyanatocarbonyl)ethyl radical. This radical can cyclize to produce the succinimidyl radical, which has implications in biological systems .

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its antibacterial and antifungal properties. Research indicates that it exhibits potent activity against various pathogenic bacteria and fungi.

Antibacterial Activity

Studies have shown that derivatives of this compound demonstrate significant antibacterial effects. For instance, compounds synthesized from this isocyanate were tested against Staphylococcus aureus and Streptococcus pyogenes, showing minimal inhibitory concentrations (MICs) in the low microgram range .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 1-(6-disubstituted-BT-2-yl)-N'-(β-bromopropionyl)ureas | Staphylococcus aureus | 0.25 |

| 1-(6-disubstituted-BT-2-yl)-N'-(acryloyl)ureas | Streptococcus pyogenes | 0.5 |

This table summarizes the effectiveness of selected compounds derived from this compound against key bacterial pathogens.

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity. The biological evaluations indicated that these compounds could inhibit fungal growth at comparable concentrations to those effective against bacteria .

Case Studies

- Synthesis and Evaluation of Ureas : A study involved synthesizing a series of ureas from this compound and testing their biological activities. The results demonstrated that these compounds had significant inhibitory effects on bacterial DNA gyrase, an essential enzyme for bacterial replication .

- Radical Mechanisms in Biological Systems : Research has highlighted how the succinimidyl radical generated from this compound participates in radical reactions that can influence cellular processes. This aspect has been investigated for its potential implications in therapeutic applications .

特性

IUPAC Name |

3-bromopropanoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c5-2-1-4(8)6-3-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKAOWBNIUWMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520603 | |

| Record name | 3-Bromopropanoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18926-24-4 | |

| Record name | 3-Bromopropanoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。